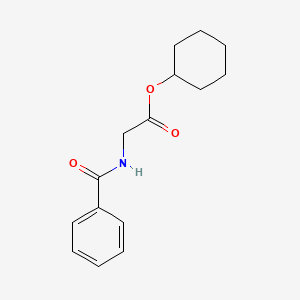

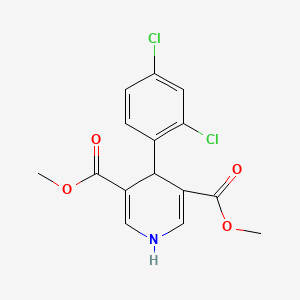

![molecular formula C17H19N3O3 B5525275 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This section introduces the chemical compound "3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide." Although specific studies directly focusing on this compound were not found, the information can be derived from related research on similar compounds within the same class, such as isoxazoles and methoxy-indoles, which are known for their versatile chemical and pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including the creation of isoxazole rings and methoxy-indole structures. For instance, Zhang et al. (2011) detailed the synthesis and structural studies of related compounds, emphasizing the use of X-ray diffraction, NMR spectroscopy, and DFT calculations to characterize the newly synthesized molecules (Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds like 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide can be characterized using X-ray crystallography, NMR, and computational methods. The structure often reveals intricate details such as hydrogen bonds and π-π stacking, which are critical for the compound's properties and interactions (Zhang et al., 2011).

Aplicaciones Científicas De Investigación

Polymer Science and Drug Delivery

Poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery applications. A study by Convertine et al. (2004) reported on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM), emphasizing the importance of selecting suitable chain transfer agents and initiating species for achieving a controlled/"living" polymerization process. This research is crucial for developing smart drug delivery systems, indicating the potential for similar methodologies to be applied to the synthesis or modification of compounds like 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide for biomedical applications (Convertine et al., 2004).

Medicinal Chemistry: Alzheimer's Disease

Histone Deacetylase 6 Inhibitors : A series of 5-aroylindolyl-substituted hydroxamic acids were developed, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated the ability to decrease the level of phosphorylation and aggregation of tau proteins, showing neuroprotective activity and the potential to ameliorate impaired learning and memory in Alzheimer's disease models. This suggests the utility of indole and isoxazole derivatives in designing treatments for neurodegenerative diseases (Lee et al., 2018).

Synthetic Chemistry: Novel Derivatives and Methodologies

Indole-Benzimidazole Derivatives : The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids and substituted o-phenylenediamines under high-temperature conditions shows the versatility of indole derivatives in creating bioactive compounds. This work by Wang et al. (2016) underscores the potential for synthesizing diverse compounds with therapeutic applications, hinting at the broader synthetic utility of compounds related to 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide in drug discovery and development (Wang et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5-methoxy-1H-indol-2-yl)methyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-10(2)15-8-16(23-20-15)17(21)18-9-12-6-11-7-13(22-3)4-5-14(11)19-12/h4-8,10,19H,9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOYZHDVJXNVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)